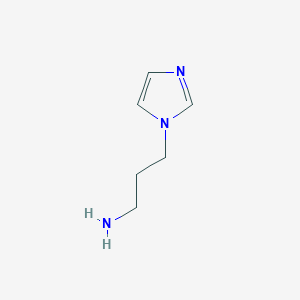

1-(3-Aminopropyl)imidazole

Cat. No. B109541

Key on ui cas rn:

5036-48-6

M. Wt: 125.17 g/mol

InChI Key: KDHWOCLBMVSZPG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04489089

Procedure details

Following the procedure of Schwan, J. Het. Chem. 4, 633 (1967), 25 ml. of acrylonitrile was heated to 70° C. A 13.6 g. portion of imidazole was added and the mixture was gradually heated to 90°-100° C. and maintained at that temperature for 3 hours. The mixture was then concentrated in vacuo to remove excess acrylonitrile, taken up in methanol and reconcentrated. The concentrate was added to 150 ml. of methanol, 100 ml. of concentrated ammonium hydroxide and 8 g. of Raney nickel catalyst in a Parr apparatus and subjected to hydrogenation at an initial pressure of 53 psi. After approximately 6 hours and the uptake of 32 psi. of hydrogen, the mixture was filtered. The filtrate was concentrated to remove the solvent, then concentrated once from ethanol, giving 1H-imidazole-1-propanamine as an oil. When this was added to 250 ml. of methanolic hydrogen chloride, concentrated to remove the solvent, boiled with 100 ml. of ethanol and then refrigerated, 20.3 g. of 1H-imidazole-1-propanamine dihydrochloride was obtained as a tan solid, m.p. 146°-150° C.

Identifiers

|

REACTION_CXSMILES

|

[C:1](#[N:4])[CH:2]=[CH2:3].[NH:5]1[CH:9]=[CH:8][N:7]=[CH:6]1>>[N:5]1([CH2:3][CH2:2][CH2:1][NH2:4])[CH:9]=[CH:8][N:7]=[CH:6]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)#N

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C=NC=C1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was gradually heated to 90°-100° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained at that temperature for 3 hours

|

|

Duration

|

3 h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The mixture was then concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove excess acrylonitrile

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The concentrate was added to 150 ml

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

of hydrogen, the mixture was filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the solvent

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated once from ethanol

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |